3-Amino-6-chloro-1,2,4,5-tetrazine
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Overview
Description
3-Amino-6-chloro-1,2,4,5-tetrazine is a derivative of 1,2,4,5-tetrazine, a class of heterocyclic compounds . It is a monosubstituted tetrazine, which means it has a single substituent at one of its positions . These compounds are of interest as they serve as starting materials for the synthesis of other heterocyclic compounds and have applications in various fields such as bioorthogonal chemistry .
Synthesis Analysis
The synthesis of monosubstituted tetrazines like 3-Amino-6-chloro-1,2,4,5-tetrazine has been performed by various methods such as condensation of nitriles and their derivatives with formamidine acetate in the presence of hydrazine, oxidation of substituted hydrazinyltetrazines, or reduction of halotetrazines . The synthetic method selected depends on the availability and reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of 3-Amino-6-chloro-1,2,4,5-tetrazine and its derivatives can be determined using various spectroscopic techniques such as IR, MS, and NMR . The structure of these compounds can also be determined by low-temperature X-ray diffraction .Chemical Reactions Analysis
3-Amino-6-chloro-1,2,4,5-tetrazine can undergo a variety of chemical reactions. For instance, the substitution of the pyrazolyl moiety in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with N-nucleophiles provided a series of highnitrogen tetrazine derivatives .Physical And Chemical Properties Analysis
1,2,4,5-Tetrazine derivatives are known for their high enthalpies of formation, good density, and thermal stability characteristics . These properties make them promising candidates for practical applications as components of propellants, explosives, and pyrotechnic compositions .Scientific Research Applications
Electronic Devices and Luminescent Elements
Tetrazine derivatives, including 3-Amino-6-chloro-1,2,4,5-tetrazine, have been extensively researched for their potential use in electronic devices and luminescent elements . They have been used as components and precursors of photo- and electroactive materials .
Bioconjugation
Tetrazine ligations have been applied in bioconjugation, a process that involves attaching two biomolecules together . This has numerous applications in biomedical research .
Molecular Imaging
Tetrazine ligations have also been used in molecular imaging of proteins, surface antigens, small molecules/modified drugs, lipids, or glycans . This allows for the visualization of these molecules in a biological context .
Cell Modification with Nanomaterials
Another application of tetrazine ligations is in cell modification with nanomaterials for clinical diagnostics . This can help in the detection and diagnosis of various diseases .
Development of Smart Fluorogenic Probes
Tetrazine ligations have been used in the development of smart fluorogenic probes . These probes can be used to detect specific molecules or events in biological systems .
Bioorthogonal Chemistry
The outstanding reaction kinetics of tetrazine ligations have led to an emerging application of bioorthogonal chemistry in the fields of radiolabeling (in vitro click) and pretargeted single-proton emission computed tomography or positron emission tomography (in vivo click) .
Explosives, Propellants, and Pyrotechnics
3-Amino-6-chloro-1,2,4,5-tetrazine has a wide range of applications in the development of explosives, propellants, and pyrotechnics. It’s used due to its high nitrogen content and stability.
High-Performance Polymers
Mechanism of Action
Target of Action
It’s known that 1,2,4,5-tetrazines can generally interact with strained alkenes . The reactivity of a 1,2,4,5-tetrazine can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position .
Mode of Action
The mode of action of 3-Amino-6-chloro-1,2,4,5-tetrazine involves a ‘kinetic turn-on’ upon conjugation . This is based on the significant increase in reactivity following N-acylation predicted by quantum chemical calculations . The compound’s interaction with its targets results in a remarkable increase in reactivity upon acylation .
Biochemical Pathways
It’s known that tetrazine ligations have been applied in numerous applications in biomedical research, including bioconjugation, molecular imaging of proteins, surface antigens, small molecules/modified drugs, lipids, or glycans, cell modification with nanomaterials for clinical diagnostics, the development of smart fluorogenic probes, bioorthogonal approaches to the identification of drug targets in living cells, and healthcare materials .
Pharmacokinetics
The compound has a predicted boiling point of 3890±250 °C and a predicted density of 1717±006 g/cm3 .
Result of Action
It’s known that the compound exhibits high reactivity, high selectivity, biocompatibility, and metabolic stability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-6-chloro-1,2,4,5-tetrazine. For instance, the compound’s reactivity can be tuned by changing its electronic properties by varying the substituents in the 3-and/or 6-position . Additionally, the compound’s decomposition rate is sensitive to pressure and is in direct proportion to atmospheric pressure .
Future Directions
Research on the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been published recently . This suggests that there is ongoing interest in the development of new synthesis methods and applications for these compounds .
properties
IUPAC Name |
6-chloro-1,2,4,5-tetrazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN5/c3-1-5-7-2(4)8-6-1/h(H2,4,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTORXXRWBRLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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